2-Dodecanone is a saturated, linear-chain methyl ketone with a 12-carbon backbone. It functions as a versatile chemical intermediate, a specialty solvent with low volatility, and a bioactive compound. Its specific physical state at ambient temperatures and distinct biological activity profile make it a non-interchangeable component in applications ranging from advanced biofuel development to the formulation of precisely targeted semiochemicals for agriculture and pest management.
While structurally similar to its C11 (2-undecanone) and C13 (2-tridecanone) analogs, 2-dodecanone is not a drop-in substitute. Minor alterations in alkyl chain length produce critical, non-linear changes in both physical and biological properties. Key differentiators include the compound's physical state at room temperature, which directly impacts handling, processing, and formulation costs. Furthermore, biological activity, such as insect repellency, is highly dependent on the specific carbon number, with even- and odd-numbered chains eliciting distinct quantitative responses from olfactory systems. This makes precise selection of the C12 ketone essential for applications requiring specific thermal profiles or targeted biological interactions.
2-Dodecanone exists as a liquid within the typical range of laboratory and storage facility temperatures (17-21 °C). This provides a significant processability advantage over its longer-chain analog, 2-tridecanone, which is a solid at room temperature with a melting point of approximately 30 °C. The liquid state of 2-dodecanone eliminates the need for heated vessels and transfer lines, reducing energy costs, simplifying handling protocols, and preventing solidification issues during formulation and storage.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 17–21 °C |
| Comparator Or Baseline | 2-Tridecanone: ~30 °C (86.1 °F) |
| Quantified Difference | Melting point is ~9-13 °C lower than 2-tridecanone, crossing the threshold from solid to liquid at standard room temperature. |
| Conditions | Standard atmospheric pressure. |
This compound avoids the significant handling, energy, and equipment costs associated with processing a solid material, making it a more efficient choice for liquid-phase applications.
In studies of insect repellency against the mosquito *Anopheles gambiae*, the biological activity of methyl ketones is highly dependent on carbon chain length, with a notable difference between even- and odd-numbered chains. At a 1% concentration, 2-dodecanone (C12) demonstrated a protection efficacy of 53.9%. In the same assay, its odd-chain neighbors, 2-undecanone (C11) and 2-tridecanone (C13), showed significantly different efficacies of 64.4% and 88.3%, respectively. This demonstrates that 2-dodecanone possesses a unique biological signature, which is critical when designing semiochemicals or pesticides where target-specific interaction, rather than broad-spectrum potency, is the primary objective.
| Evidence Dimension | Protection Efficacy (%) vs. Anopheles gambiae |
| Target Compound Data | 53.9% (at 1% concentration) |
| Comparator Or Baseline | 2-Undecanone (C11): 64.4%; 2-Tridecanone (C13): 88.3% (both at 1% concentration) |
| Quantified Difference | Exhibits a distinct, lower repellency in this specific assay compared to its immediate odd-chain homologs. |
| Conditions | Assay against Anopheles gambiae s.s. mosquitoes at 1% w/v concentration. |
For applications requiring high structural specificity, such as developing kairomones or modulating specific olfactory receptors, 2-dodecanone offers a distinct biological interaction profile not available from its closest analogs.
Saturated, long-chain ketones are recognized for their favorable fuel properties, particularly high cetane numbers, which relate to efficient ignition in diesel engines. While data for pure 2-dodecanone is not specified, a representative biofuel blend composed of saturated C11, C13, and C15 methyl ketones was measured to have a high derived cetane number (DCN) of 64. This is substantially higher than the minimum required by the EN 590 diesel fuel standard (51) and typical fossil diesel values (40-45). The general trend shows that cetane number increases with carbon chain length and saturation. As a saturated C12 ketone, 2-dodecanone is positioned as a valuable high-performance component for raising the cetane number of diesel and biofuel blends, contributing to more efficient and cleaner combustion.
| Evidence Dimension | Derived Cetane Number (DCN) |
| Target Compound Data | Inferred to be high, based on class properties. |
| Comparator Or Baseline | Standard Diesel (EN 590): minimum 51; A blend of C11/C13/C15 methyl ketones: 64. |
| Quantified Difference | Methyl ketone class shows a >25% higher DCN than the EN 590 minimum standard for diesel. |
| Conditions | DCN determined via an advanced fuel ignition delay analyzer (AFIDA). |
This compound serves as a suitable high-performance component or precursor for producing advanced, drop-in compatible biofuels that can improve ignition quality and meet stringent fuel standards.
As a room-temperature liquid with a high boiling point (~247 °C), 2-dodecanone is the right choice for formulations that require a low-volatility solvent or plasticizer without the added complexity and cost of heated processing equipment needed for higher-melting-point analogs like 2-tridecanone.
Where the goal is to elicit a highly specific biological response from an insect or other organism, 2-dodecanone's distinct activity profile compared to its odd-chain neighbors makes it a critical tool. It is suitable for research and product development focused on activating or blocking specific olfactory receptors where precise molecular geometry is essential.
In the development of next-generation fuels, 2-dodecanone is a valuable component for increasing the cetane number of the final blend. Its long, saturated chain contributes to superior ignition quality, enabling fuel formulations that meet or exceed EN 590 standards for cleaner and more efficient combustion.
Environmental Hazard